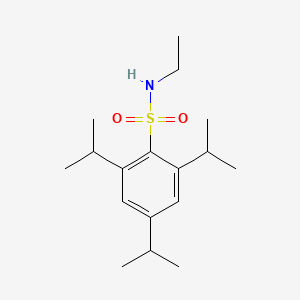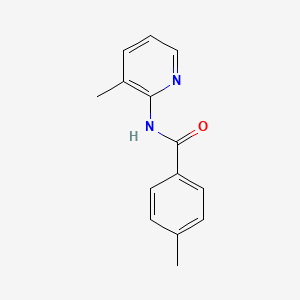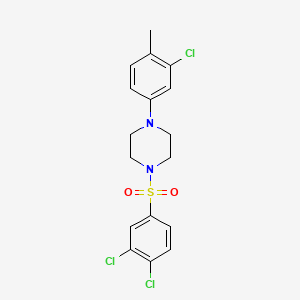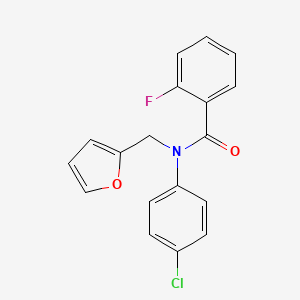![molecular formula C17H26ClNO3S B12203029 1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]azepane](/img/structure/B12203029.png)
1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]azepane is a complex organic compound characterized by the presence of a sulfonyl group attached to an azepane ring
Preparation Methods
The synthesis of 1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]azepane typically involves multiple steps, starting with the preparation of the benzene derivative. The key steps include:
Electrophilic Aromatic Substitution:
Sulfonylation: The attachment of the sulfonyl group to the benzene ring, often using sulfonyl chlorides under basic conditions.
Formation of Azepane Ring: The final step involves the cyclization to form the azepane ring, which can be achieved through various cyclization reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]azepane undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic aromatic substitution reactions.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]azepane has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, influencing their activity. The azepane ring provides structural stability and can interact with different molecular pathways .
Comparison with Similar Compounds
1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]azepane can be compared with similar compounds such as:
1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]pyrrolidine: This compound has a pyrrolidine ring instead of an azepane ring, which affects its chemical properties and applications.
1-(4-Chloro-3-nitro-benzenesulfonyl)-azepane:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications.
Properties
Molecular Formula |
C17H26ClNO3S |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
1-(4-chloro-3-pentoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C17H26ClNO3S/c1-2-3-8-13-22-17-14-15(9-10-16(17)18)23(20,21)19-11-6-4-5-7-12-19/h9-10,14H,2-8,11-13H2,1H3 |
InChI Key |
NKZVARBDCOPIJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide](/img/structure/B12202948.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-3-carboxamide](/img/structure/B12202982.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12202988.png)
![9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12202990.png)
![(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B12202991.png)
![3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol](/img/structure/B12203002.png)

![3,5-dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B12203013.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12203027.png)



![5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole](/img/structure/B12203046.png)
